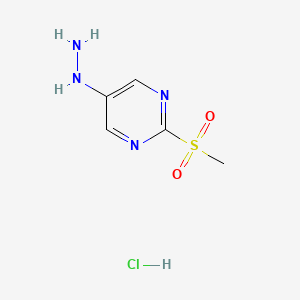
2-Methylsulfonyl-5-hydrazinopyrimidine hydrochloride
Cat. No. B3041712
Key on ui cas rn:
343629-62-9
M. Wt: 224.67 g/mol
InChI Key: MLEFNIRWWNRPSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06531492B1
Procedure details


2-Methylsulfonyl-5-hydrazinopyrimidine (2.0 g, 0.011 mol, J. Vavrina et al., Collection Czechoslov. Chem. Commun., 37, 1721 (1972)) was treated with 10% methanolic HCl, and volatiles were removed by evaporation. The precipitate was collected by filtration to give 1.8 g (78%) of the title compound.


Name
Yield
78%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][S:2]([C:5]1[N:10]=[CH:9][C:8]([NH:11][NH2:12])=[CH:7][N:6]=1)(=[O:4])=[O:3].[ClH:13]>>[ClH:13].[CH3:1][S:2]([C:5]1[N:10]=[CH:9][C:8]([NH:11][NH2:12])=[CH:7][N:6]=1)(=[O:4])=[O:3] |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2 g
|
|
Type
|
reactant
|
|
Smiles
|
CS(=O)(=O)C1=NC=C(C=N1)NN
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
were removed by evaporation
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The precipitate was collected by filtration
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Cl.CS(=O)(=O)C1=NC=C(C=N1)NN
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.8 g | |
| YIELD: PERCENTYIELD | 78% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
